7-[(2-methoxybenzyl)oxy]-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one
Description
7-[(2-METHOXYPHENYL)METHOXY]-8-METHYL-4-(TRIFLUOROMETHYL)-2H-CHROMEN-2-ONE is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of a methoxyphenyl group, a trifluoromethyl group, and a chromen-2-one core structure
Properties
Molecular Formula |
C19H15F3O4 |
|---|---|
Molecular Weight |
364.3 g/mol |
IUPAC Name |
7-[(2-methoxyphenyl)methoxy]-8-methyl-4-(trifluoromethyl)chromen-2-one |
InChI |
InChI=1S/C19H15F3O4/c1-11-15(25-10-12-5-3-4-6-16(12)24-2)8-7-13-14(19(20,21)22)9-17(23)26-18(11)13/h3-9H,10H2,1-2H3 |
InChI Key |
XYEBKWXZAOZGJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C(F)(F)F)OCC3=CC=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-METHOXYPHENYL)METHOXY]-8-METHYL-4-(TRIFLUOROMETHYL)-2H-CHROMEN-2-ONE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxyphenol, 8-methyl-4-(trifluoromethyl)coumarin, and suitable reagents for the methoxylation reaction.
Methoxylation Reaction: The 2-methoxyphenol undergoes a methoxylation reaction to introduce the methoxy group at the desired position. This reaction is typically carried out using methanol and a suitable catalyst under controlled conditions.
Coupling Reaction: The methoxylated intermediate is then coupled with 8-methyl-4-(trifluoromethyl)coumarin using a coupling reagent such as a palladium catalyst. This step forms the final product, 7-[(2-METHOXYPHENYL)METHOXY]-8-METHYL-4-(TRIFLUOROMETHYL)-2H-CHROMEN-2-ONE.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the chromen-2-one core, converting it to dihydrocoumarin derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrocoumarin derivatives.
Substitution: Various substituted chromen-2-one derivatives.
Scientific Research Applications
7-[(2-METHOXYPHENYL)METHOXY]-8-METHYL-4-(TRIFLUOROMETHYL)-2H-CHROMEN-2-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-[(2-METHOXYPHENYL)METHOXY]-8-METHYL-4-(TRIFLUOROMETHYL)-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Coumarin: The parent compound of chromen-2-ones, known for its anticoagulant properties.
Warfarin: A well-known anticoagulant derived from coumarin.
Dicoumarol: Another anticoagulant similar to warfarin.
Uniqueness
7-[(2-METHOXYPHENYL)METHOXY]-8-METHYL-4-(TRIFLUOROMETHYL)-2H-CHROMEN-2-ONE is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
